molecular formula C23H16N2O3 B2634157 11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one CAS No. 306324-60-7

11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one

Cat. No.: B2634157
CAS No.: 306324-60-7
M. Wt: 368.392
InChI Key: ZIBXDULTPFSJAJ-UHFFFAOYSA-N
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Description

11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one is a complex organic compound with a molecular weight of 368.39 g/mol It is characterized by its unique structure, which includes a dihydroxyphenyl group and a diazatetraphenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable diazatetraphenone precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-[(3,4-dihydroxyphenyl)methylidene]-11,13-dihydro-6H-5a,12-diazatetraphen-13-one is unique due to its specific combination of a dihydroxyphenyl group and a diazatetraphenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c26-20-10-9-14(12-21(20)27)11-18-16-6-2-1-5-15(16)13-25-19-8-4-3-7-17(19)23(28)24-22(18)25/h1-12,26-27H,13H2/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBXDULTPFSJAJ-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=CC3=CC(=C(C=C3)O)O)C4=NC(=O)C5=CC=CC=C5N41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2/C(=C\C3=CC(=C(C=C3)O)O)/C4=NC(=O)C5=CC=CC=C5N41
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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